

# Theoretical Perspectives on 6-bromohex-5-en-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 6-Bromohex-5-EN-1-OL

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## Abstract

This technical guide provides a comprehensive overview of the theoretical studies and physicochemical properties of **6-bromohex-5-en-1-ol**. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes known data, discusses potential reactivity based on established theoretical principles, and presents hypothetical reaction pathways. This guide is intended to serve as a foundational resource for researchers interested in the molecular behavior, reactivity, and potential applications of **6-bromohex-5-en-1-ol** and related haloalkenols in drug development and organic synthesis.

## Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of **6-bromohex-5-en-1-ol** and its isomers. This data is compiled from publicly available chemical databases and provides a quantitative basis for understanding the molecule's characteristics.

Property	6-bromohex-5-en-1-ol	6-bromohex-2-en-1-ol	5-bromohex-5-en-1-ol
Molecular Formula	C6H11BrO	C6H11BrO	C6H11BrO
Molecular Weight	179.05 g/mol	179.05 g/mol <a href="#">[1]</a>	179.05 g/mol
CAS Number	919800-95-6	71032-11-6 <a href="#">[1]</a>	69441-76-5
IUPAC Name	6-bromohex-5-en-1-ol	6-bromohex-2-en-1-ol	5-bromohex-5-en-1-ol
Canonical SMILES	<chem>C(CCO)CC=CBr</chem>	<chem>C(CC=CCO)CBr</chem>	<chem>C=C(CCCCO)Br</chem>
InChI Key	YDQBEBCKWXMPE-H-UHFFFAOYSA-N	LCAJAAKSZPJUEA-H-UHFFFAOYSA-N	CSTXIBXKUGBHJR-H-UHFFFAOYSA-N
XLogP3	Not available	1.4	1.8
Hydrogen Bond Donor Count	1	1	1
Hydrogen Bond Acceptor Count	1	1	1
Rotatable Bond Count	4	4	4
Exact Mass	177.99933 Da	177.99933 Da <a href="#">[1]</a>	177.99933 Da
Monoisotopic Mass	177.99933 Da	177.99933 Da <a href="#">[1]</a>	177.99933 Da
Topological Polar Surface Area	20.2 Å <sup>2</sup>	20.2 Å <sup>2</sup> <a href="#">[1]</a>	20.2 Å <sup>2</sup>
Heavy Atom Count	8	8	8
Formal Charge	0	0	0
Complexity	95.9	95.9	95.9

## Theoretical Considerations of Reactivity: Intramolecular Cyclization

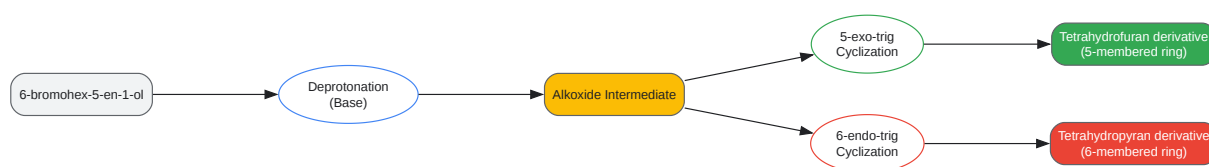
Due to the presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, as well as a carbon-carbon double bond, **6-bromohex-5-en-1-ol** is a prime candidate for intramolecular cyclization. The regioselectivity of such cyclizations can be predicted by Baldwin's rules, which are based on the stereochemical requirements of the transition states for ring formation.

The two most likely cyclization pathways for the alkoxide derived from **6-bromohex-5-en-1-ol** are the 6-endo-trig and the 5-exo-trig closures.

- 6-endo-trig: In this pathway, the oxygen atom would attack the internal carbon of the double bond, leading to a six-membered ring. According to Baldwin's rules, 6-endo-trig cyclizations are generally favored.
- 5-exo-trig: This pathway involves the oxygen atom attacking the terminal carbon of the double bond, which would result in a five-membered ring. 5-exo-trig cyclizations are also favored according to Baldwin's rules.

The actual outcome of the reaction would likely depend on the specific reaction conditions (e.g., base used, temperature) and may be influenced by kinetic versus thermodynamic control. Computational studies on similar systems, such as alk-5-enoyl radicals, have shown that 5-exo-trig cyclization is often kinetically favored over 6-endo-trig cyclization.

Below is a diagram illustrating the logical relationship between **6-bromohex-5-en-1-ol** and its potential cyclization products.



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Potential intramolecular cyclization pathways for **6-bromohex-5-en-1-ol**.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-bromohex-5-en-1-ol** is not readily available in the searched literature, a general procedure can be inferred from the synthesis of related compounds, such as 5-hexen-1-ol from 6-bromo-1-hexene. The following is a hypothetical protocol for a potential synthesis and subsequent analysis.

### Synthesis of 6-bromohex-5-en-1-ol (Hypothetical)

This protocol is adapted from procedures for similar bromoalkenols.

#### Materials:

- 1,6-hexanediol
- Triphenylphosphine (PPh<sub>3</sub>)
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

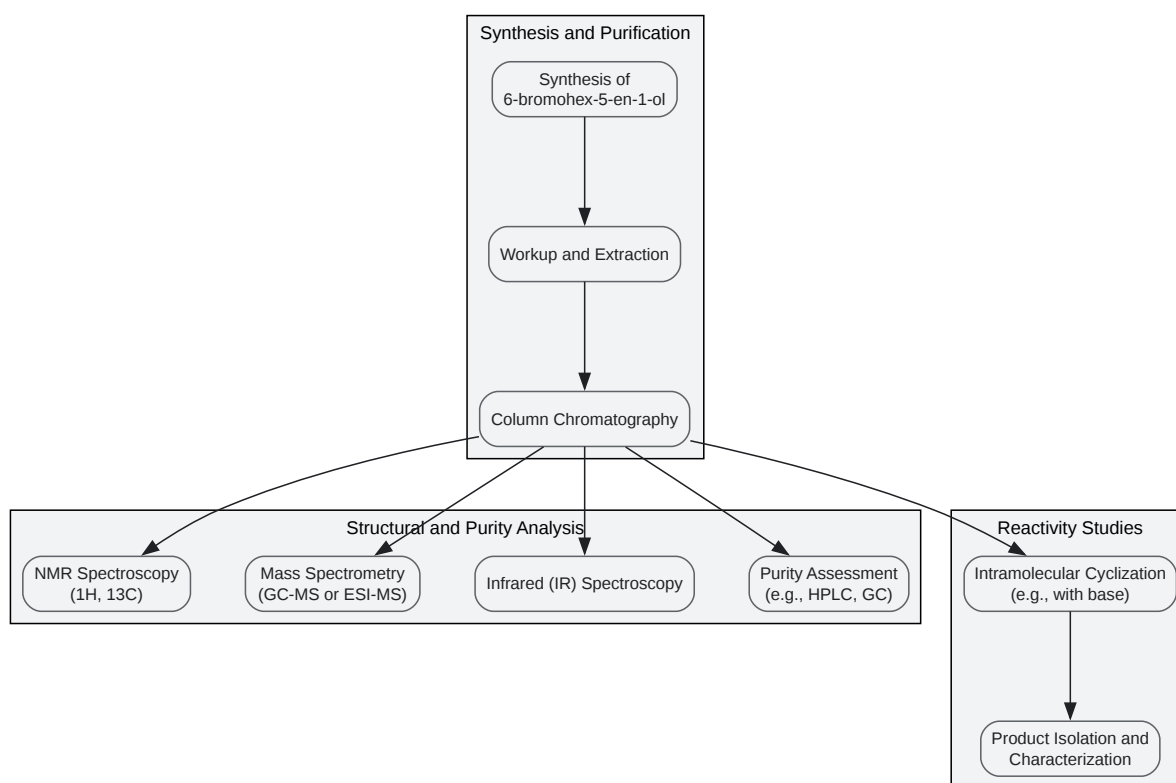
#### Procedure:

- To a solution of 1,6-hexanediol (1 equivalent) and triphenylphosphine (1.1 equivalents) in dichloromethane at 0 °C, add N-bromosuccinimide (1.1 equivalents) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **6-bromohex-5-en-1-ol**.

## General Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the experimental analysis of a synthesized compound like **6-bromohex-5-en-1-ol**.



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A typical experimental workflow for the synthesis and analysis of **6-bromohex-5-en-1-ol**.

## Conclusion

While direct theoretical and computational studies on **6-bromohex-5-en-1-ol** are sparse, this guide provides a foundational understanding of its properties and potential reactivity based on

established chemical principles and data from analogous systems. The molecule's bifunctional nature makes it an interesting substrate for synthetic transformations, particularly intramolecular cyclizations to form five- or six-membered heterocyclic compounds. Further experimental and computational investigations are warranted to fully elucidate the reaction mechanisms and explore the potential of **6-bromohex-5-en-1-ol** as a building block in organic synthesis and drug discovery.

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## References

- 1. 6-Bromohex-2-en-1-ol | C<sub>6</sub>H<sub>11</sub>BrO | CID 71404760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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